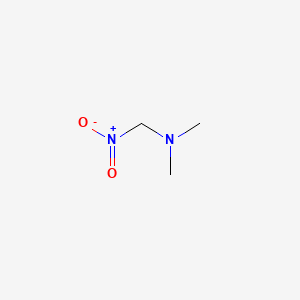

Methanamine, N,N-dimethyl-1-nitro-

Description

Its IUPAC name suggests a structure where the nitrogen atom is bonded to two methyl groups, and a nitro (-NO₂) group is attached to the carbon adjacent to the amine (CH₃)₂N-CH₂-NO₂. This compound is part of the broader class of nitroamines, characterized by the presence of both amine and nitro functional groups.

Properties

CAS No. |

53915-73-4 |

|---|---|

Molecular Formula |

C3H8N2O2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

N,N-dimethyl-1-nitromethanamine |

InChI |

InChI=1S/C3H8N2O2/c1-4(2)3-5(6)7/h3H2,1-2H3 |

InChI Key |

ULKKJABSEJBPSO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Approaches to N,O-Dimethyl-N'-Nitroisourea

Traditional Methods and Limitations

Historically, two primary methods dominated the synthesis of N,O-dimethyl-N'-nitroisourea:

- Alkaline pH Adjustment : Early approaches utilized O-methyl-N-nitroisourea and methylamine hydrochloride in a sodium hydroxide-mediated reaction at pH 8. This method suffered from low yields (59.6%) due to extensive byproduct formation, particularly methylguanidine (~25%), and required precise pH control.

- Sodium Bicarbonate Catalysis : A modified protocol employed sodium bicarbonate as a catalyst in a sodium chloride solution. While this improved yields to 73%, the reaction time extended to 16 hours, and residual catalyst removal complicated post-processing.

Both methods faced challenges in suppressing side reactions, necessitating innovative alternatives.

Potassium Fluoride-Water System: A Breakthrough Method

The invention disclosed in CN103951590A revolutionized the synthesis by leveraging a potassium fluoride-water system. This method eliminates the need for pH adjustment or external catalysts, significantly reducing byproduct generation.

Reaction Mechanism and Conditions

The reaction proceeds as follows:

$$

\text{O-methyl-N-nitroisourea + methylamine hydrochloride} \xrightarrow{\text{KF/H}_2\text{O}} \text{N,O-dimethyl-N'-nitroisourea + byproducts}

$$

Key Parameters :

- Molar Ratios :

- O-methyl-N-nitroisourea : methylamine hydrochloride = 1:1–2

- Potassium fluoride : O-methyl-N-nitroisourea = 1–3:1

- Solvent : Water (4:1 v/w ratio relative to O-methyl-N-nitroisourea)

- Temperature : 15–35°C

- Reaction Time : 2–5 hours

Advantages :

Experimental Optimization and Results

The patent outlines three exemplary procedures highlighting the impact of varying conditions:

Table 1: Comparative Analysis of Synthesis Conditions

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Methylamine HCl (mol) | 1:1 | 1:2 | 1:2 |

| KF (mol) | 1:1 | 3:1 | 2:1 |

| Temperature (°C) | 15 | 35 | 25 |

| Time (hours) | 2 | 2 | 5 |

| Yield (%) | 75.4 | 78.9 | 79.1 |

| Purity (%) | 99.3 | 99.5 | 99.2 |

Data from these experiments underscore the method’s robustness, particularly at higher methylamine hydrochloride ratios and moderate temperatures.

Comparative Evaluation of Methodologies

Yield and Purity Enhancements

The potassium fluoride-water system outperforms traditional methods in both yield and purity:

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| Alkaline pH Adjustment | 59.6 | 95 | ~25 |

| NaHCO₃ Catalysis | 73.0 | 97 | ~15 |

| KF-H₂O System | 79.1 | >99 | ~5 |

This advancement aligns with industrial demands for high-throughput, low-waste processes.

Industrial Scalability and Applications

The KF-water system’s simplicity makes it ideal for large-scale production. Key industrial advantages include:

Chemical Reactions Analysis

Types of Reactions

Methanamine, N,N-dimethyl-1-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso compounds or other nitrogen oxides.

Reduction: Formation of N,N-dimethylmethanamine.

Substitution: Formation of various substituted methanamines depending on the nucleophile used.

Scientific Research Applications

Methanamine, N,N-dimethyl-1-nitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanamine, N,N-dimethyl-1-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N,N-Dimethyl-1-(4-nitrophenyl)methanamine (CAS 15184-96-0)

- Structure: (CH₃)₂N-CH₂-C₆H₄-NO₂ (para-nitro substitution on the phenyl ring).

- Key Differences : Unlike the target compound, the nitro group here is on an aromatic ring rather than the aliphatic chain. This aromatic substitution imparts distinct electronic effects (e.g., resonance stabilization) and alters reactivity in electrophilic substitution reactions .

N,N-Dimethyl-2-nitro-1-propanamine Hydrochloride (CAS 62689-52-5)

- Structure: (CH₃)₂N-CH₂-CH(NO₂)-CH₃·HCl.

- Key Differences : The nitro group is on the second carbon of a three-carbon chain. The hydrochloride salt indicates higher polarity and water solubility compared to the target compound. The extended carbon chain may influence steric effects and metabolic pathways .

N-Methyl-1-(3-nitrophenyl)methanamine (CAS 19499-61-7)

- Structure: CH₃NH-CH₂-C₆H₃-NO₂ (meta-nitro substitution).

- Key Differences: Mono-methyl substitution on the amine and a meta-nitro group on the phenyl ring. The reduced methylation likely decreases steric hindrance and alters basicity compared to the dimethylated target compound .

Functional Analogues

NDMA (N-Nitrosodimethylamine, CAS 62-75-9)

- Structure : (CH₃)₂N-N=O.

- Key Differences: NDMA contains a nitroso (-NO) group instead of a nitro (-NO₂) group. Nitroso compounds are notorious carcinogens, while nitroamines may exhibit different toxicological profiles due to the stability of the nitro group .

N-Ethyl-N-nitroethanamine (CAS 7119-92-8)

- Structure: (C₂H₅)₂N-NO₂.

- Key Differences: Ethyl substituents instead of methyl groups.

Physicochemical Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Inferred) |

|---|---|---|---|---|

| Methanamine, N,N-dimethyl-1-nitro- | C₃H₉N₃O₂ | 119.12 | -NO₂, -N(CH₃)₂ | Moderate in polar solvents |

| N,N-Dimethyl-1-(4-nitrophenyl)methanamine | C₉H₁₂N₂O₂ | 180.21 | -NO₂ (aryl), -N(CH₃)₂ | Low in water, soluble in DMSO |

| NDMA | C₂H₆N₂O | 74.08 | -N=O, -N(CH₃)₂ | Highly water-soluble |

| N-Ethyl-N-nitroethanamine | C₄H₁₀N₂O₂ | 118.13 | -NO₂, -N(C₂H₅)₂ | Low in water, soluble in ethanol |

Notes:

- The nitro group increases molecular weight and polarity compared to non-nitro analogues.

- Aryl-nitro compounds (e.g., 4-nitrophenyl derivatives) exhibit lower solubility in water due to aromatic hydrophobicity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methanamine, N,N-dimethyl-1-nitro- in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coat) and respiratory protection is mandatory due to the compound’s toxicity and potential carcinogenicity . Work should be conducted in a fume hood with exhaust ventilation to prevent aerosol formation . In case of skin contact, immediate washing with soap and water is required, followed by medical consultation . Storage must avoid incompatible materials (e.g., strong oxidizers) and ensure temperature-controlled environments .

Q. How can researchers optimize the synthesis of Methanamine, N,N-dimethyl-1-nitro- derivatives?

- Methodological Answer : A validated approach involves using dichloromethane as a solvent and diisopropylethylamine as a base to facilitate amide bond formation, as demonstrated in analogous nitro-containing amine syntheses . Reaction monitoring via TLC or HPLC is recommended to track intermediate formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What solvents are compatible with Methanamine, N,N-dimethyl-1-nitro- for solubility studies?

- Methodological Answer : Experimental data indicate polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) enhance solubility at 25°C, while non-polar solvents (e.g., hexane) show limited efficacy . Temperature-dependent solubility profiles (e.g., 0.25–0.45 mole fraction in DMF between 20–40°C) should guide solvent selection for reaction scaling .

Advanced Research Questions

Q. How can contradictory thermochemical data for Methanamine, N,N-dimethyl-1-nitro- be resolved in computational modeling?

- Methodological Answer : Discrepancies in ΔfH° (gas phase) values (e.g., 37 kJ/mol vs. 31 kJ/mol) may arise from differences in experimental techniques (e.g., calorimetry vs. mass spectrometry). Researchers should cross-validate using high-level DFT calculations (e.g., B3LYP/6-311+G**) with empirical corrections for basis set superposition errors. Benchmarking against NIST-referenced enthalpies of formation is critical .

Q. What analytical techniques are most effective for detecting trace nitroso impurities in Methanamine derivatives?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) provides sensitivity for nitroso compounds at ppb levels. For structural confirmation, High-Resolution Mass Spectrometry (HRMS) coupled with IR spectroscopy can differentiate N-nitroso vs. nitro functional groups . Validation against certified reference materials (e.g., N-nitrosodimethylamine) ensures accuracy .

Q. How do environmental hazards influence the design of large-scale reactions involving Methanamine, N,N-dimethyl-1-nitro-?

- Methodological Answer : Environmental hazard classification (e.g., EPA Category E) mandates closed-system reactors to prevent atmospheric release . Waste streams require neutralization with activated charcoal or acidic hydrolysis before disposal. Lifecycle assessment (LCA) tools should evaluate the ecological impact of byproducts like benzonitrile or quinoline derivatives .

Q. What strategies mitigate data variability in solubility measurements under high-pressure conditions?

- Methodological Answer : Variability in mole fraction data (e.g., ±0.02 error margin at 10 bar ) can be minimized using automated saturation pressure systems with in-line NMR for real-time concentration monitoring. Calibration against pure component vapor-liquid equilibria (VLE) data improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.